molecular formula C9H15Br B6182213 (2-bromo-3-cyclopropylpropyl)cyclopropane CAS No. 2639418-82-7

(2-bromo-3-cyclopropylpropyl)cyclopropane

Cat. No. B6182213
CAS RN: 2639418-82-7
M. Wt: 203.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-bromo-3-cyclopropylpropyl)cyclopropane” is a compound that contains cyclopropane, a type of cycloalkane . Cyclopropanes are one of the most important strained rings and have gained much attention for their interesting and unique reactivity . They exist in many natural products and have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks .


Synthesis Analysis

Cyclopropanes have been synthesized through various methods. Recent advances in the synthesis of cyclopropanes have been classified by the type of catalytic system, including regio-, diastereo-, and enantio-selective reactions . A series of cyclopropane-related cycloaddition reactions via organic or metal-catalyzed/mediated pathways has been exploited in constructing cyclic frameworks such as polycycles, bridged-ring carbocycles, and heterocycles .


Molecular Structure Analysis

Cyclopropane, a component of “(2-bromo-3-cyclopropylpropyl)cyclopropane”, is a planar molecule with the shape of an equilateral triangle . Three points in space define a plane, so the three carbon atoms in cyclopropane are all constrained to lie in the same plane . This lack of flexibility does not allow cyclopropane to form more stable conformers which are non-planar .


Chemical Reactions Analysis

Cyclopropanes show a diverse range of reactivities. They have been used in reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropanes, and reactions of highly reactive in situ generated cyclopropanes .


Physical And Chemical Properties Analysis

The molecular formula of “(2-bromo-3-cyclopropylpropyl)cyclopropane” is C9H15Br, and its molecular weight is 203.12 .

Safety and Hazards

Cyclopropane is highly flammable. It is advised to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept tightly closed . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

Future Directions

Cyclopropanes have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks . The transformations of cyclopropanes have attracted the attention of organic chemists for decades . As readily accessible strained carbocycles, cyclopropanes show a diverse range of reactivities . This synthetic chemistry has also recently blossomed in the pursuit of highly efficient asymmetric cycloadditions, C–H bond-activated cycloadditions, photoredox catalysis-cooperated cycloadditions, and several other unique reaction processes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-bromo-3-cyclopropylpropyl)cyclopropane involves the bromination of cyclopropane followed by the addition of a cyclopropyl group to the resulting bromocyclopropane. The final step involves the addition of a 3-cyclopropylpropyl group to the cyclopropane ring.", "Starting Materials": [ "Cyclopropane", "Bromine", "Cyclopropylmagnesium bromide", "3-bromocyclopropylmagnesium bromide", "1-bromo-2-cyclopropylpropane" ], "Reaction": [ "Step 1: Bromination of cyclopropane using bromine to yield 1,2-dibromocyclopropane", "Step 2: Addition of cyclopropylmagnesium bromide to 1,2-dibromocyclopropane to yield 1-(cyclopropyl)-2-bromocyclopropane", "Step 3: Bromination of 1-(cyclopropyl)-2-bromocyclopropane using bromine to yield 1,2-dibromo-3-cyclopropylpropane", "Step 4: Addition of 3-bromocyclopropylmagnesium bromide to 1,2-dibromo-3-cyclopropylpropane to yield (2-bromo-3-cyclopropylpropyl)cyclopropane", "Step 5: Addition of 1-bromo-2-cyclopropylpropane to (2-bromo-3-cyclopropylpropyl)cyclopropane to yield (2-bromo-3-cyclopropylpropyl)cyclopropane" ] }

CAS RN

2639418-82-7

Molecular Formula

C9H15Br

Molecular Weight

203.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.